Apoptosis Induction vs. Control Peptide in Oral Cancer
In a direct head-to-head study using immortalized normal oral keratinocytes (NOK), potentially malignant oral lesion (PMOL) cells, and oral squamous cell carcinoma (OSCC) cells, HXR9 induced significant apoptosis and cytotoxicity, while the control peptide CXR9, which differs by only two amino acid substitutions (P→A and M→A), failed to produce any detectable apoptotic effect [1].
| Evidence Dimension | Apoptosis induction |
|---|---|
| Target Compound Data | HXR9 induced apoptosis in PMOL and OSCC cells |
| Comparator Or Baseline | CXR9 (inactive control peptide) did not induce apoptosis |
| Quantified Difference | Qualitative presence vs. absence of apoptotic activity |
| Conditions | Immortalized normal oral keratinocytes (NOK), potentially malignant oral lesion (PMOL) cells, and oral squamous cell carcinoma (OSCC) cells; assessed by Annexin-V assay |
Why This Matters
This direct comparison confirms that the HOX/PBX antagonism by HXR9 is sequence-specific, and that even minor alterations to the peptide sequence (as in CXR9) ablate its function, reinforcing that CXR9 cannot substitute for HXR9 in mechanistic studies.
- [1] Platais, C., Radhakrishnan, R., Ebensperger, S. N., Morgan, R., Lambert, D. W., & Hunter, K. D. (2018). Targeting HOX-PBX interactions causes death in oral potentially malignant and squamous carcinoma cells but not normal oral keratinocytes. BMC Cancer. View Source
